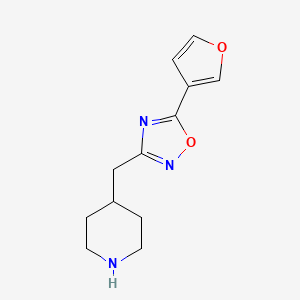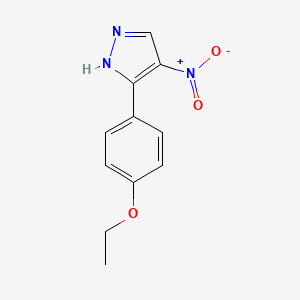
Methyl 5-iodopyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-iodopyrimidine-4-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of an iodine atom and a carboxylate group in the structure of this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-iodopyrimidine-4-carboxylate can be synthesized through various synthetic routes. One common method involves the iodination of methyl pyrimidine-4-carboxylate using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize waste. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-iodopyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction Reactions: The carboxylate group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines with functional groups like amines, thiols, or ethers.
Oxidation Reactions: Pyrimidine N-oxides are the primary products.
Reduction Reactions: Alcohols or aldehydes derived from the reduction of the carboxylate group.
Applications De Recherche Scientifique
Methyl 5-iodopyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is a key intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 5-iodopyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the iodine atom can enhance the compound’s binding affinity to its target, while the carboxylate group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired therapeutic effect.
Comparaison Avec Des Composés Similaires
Methyl 5-iodopyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:
Methyl 5-bromopyrimidine-4-carboxylate: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and binding properties.
Methyl 5-chloropyrimidine-4-carboxylate: Contains a chlorine atom, which can influence its chemical behavior and biological activity.
Methyl 5-fluoropyrimidine-4-carboxylate: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly impact its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H5IN2O2 |
|---|---|
Poids moléculaire |
264.02 g/mol |
Nom IUPAC |
methyl 5-iodopyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H5IN2O2/c1-11-6(10)5-4(7)2-8-3-9-5/h2-3H,1H3 |
Clé InChI |
MQXFOKSLOPDECG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=NC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one](/img/structure/B11788960.png)

![6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11788978.png)


